molecular formula C27H26N2O5 B11126580 3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11126580
M. Wt: 458.5 g/mol
InChI Key: AKWCZSMAWCIFFU-BZZOAKBMSA-N
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Description

“3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, carbonyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one” likely involves multiple steps, including the formation of the pyrrol-2-one core, the introduction of the hydroxyl and methoxyethyl groups, and the attachment of the phenylcarbonyl and pyridinyl groups. Typical reaction conditions may involve the use of organic solvents, catalysts, and specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The methoxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, this compound could be explored as a potential drug candidate. Its unique structure might interact with specific biological targets, leading to therapeutic effects.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its diverse functional groups.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it were to act as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrrol-2-one derivatives, such as:

  • 3-hydroxy-1-(2-methoxyethyl)-4-phenylcarbonyl-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one
  • 3-hydroxy-1-(2-methoxyethyl)-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of “3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one” lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C27H26N2O5

Molecular Weight

458.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(2-methoxyethyl)-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H26N2O5/c1-18-4-3-5-19(16-18)17-34-22-8-6-21(7-9-22)25(30)23-24(20-10-12-28-13-11-20)29(14-15-33-2)27(32)26(23)31/h3-13,16,24,30H,14-15,17H2,1-2H3/b25-23-

InChI Key

AKWCZSMAWCIFFU-BZZOAKBMSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCOC)C4=CC=NC=C4)/O

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CC=NC=C4)O

Origin of Product

United States

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